molecular formula C16H12ClNO3 B2777635 2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid CAS No. 321674-88-8

2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid

Cat. No. B2777635
CAS RN: 321674-88-8
M. Wt: 301.73
InChI Key: FICCUPYHHFFCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid” is a chemical compound with the molecular formula C16H12ClNO3 . It has a molecular weight of 301.72 .

Scientific Research Applications

Environmental Remediation

Purification of Water

Research by Matthews (1990) explored the use of titanium dioxide suspensions under near-U.V. light for the oxidation of various organic pollutants, including chlorophenols. This process effectively mineralizes pollutants like 4-chlorophenol, indicating a potential application in water purification technologies (Matthews, 1990).

Advanced Materials

UV-Induced Graft Polymerization

Hong et al. (2009) discussed the incorporation of benzophenone onto cotton fabrics for the grafting of polyacrylamide, leading to enhanced antibacterial properties. This application demonstrates the utility of chemical modifications for creating functional materials with potential uses in healthcare and consumer products (Hong, Liu, & Sun, 2009).

Biochemical Research

Detection of Reactive Oxygen Species

Setsukinai et al. (2003) developed novel fluorescence probes that can selectively detect and distinguish specific reactive oxygen species (ROS), providing valuable tools for biochemical and medical research into oxidative stress and related processes (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Pharmacological Applications

Anticonvulsant Activity

Scott et al. (1993) evaluated the anticonvulsant activity of enaminones, showing potential therapeutic applications in epilepsy treatment. This research indicates the pharmacological relevance of chemical compounds related to 2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid in developing new medications (Scott, Edafiogho, Richardson, Farrar, Moore, Tietz, Hinko, Chang, El-Assadi, & Nicholson, 1993).

properties

IUPAC Name

2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-12-8-5-11(6-9-12)7-10-15(19)18-14-4-2-1-3-13(14)16(20)21/h1-10H,(H,18,19)(H,20,21)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICCUPYHHFFCIM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid

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